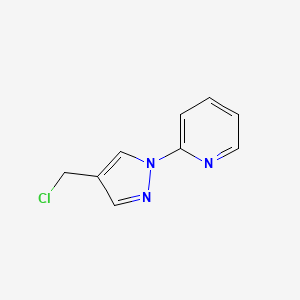

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

Description

Properties

IUPAC Name |

2-[4-(chloromethyl)pyrazol-1-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-5-8-6-12-13(7-8)9-3-1-2-4-11-9/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJWMZWILGBGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine: Structure, Synthesis, and Potential in Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, propose a detailed synthetic pathway, and explore its potential applications, particularly in the realm of kinase inhibition.

Unveiling the Molecular Architecture

The structure of this compound is characterized by a pyridine ring linked to a pyrazole ring through a nitrogen atom. The pyrazole ring is further functionalized with a chloromethyl group at the 4-position. This unique arrangement of aromatic and functional groups bestows upon the molecule a specific set of chemical properties and a high potential for further chemical modifications.

The molecular formula for the neutral compound is C₉H₈ClN₃, and its hydrochloride salt is C₉H₉Cl₂N₃.[1] The key structural features are:

-

2-(1H-pyrazol-1-yl)pyridine Core: This scaffold forms the backbone of the molecule, combining the electron-deficient nature of the pyridine ring with the electron-rich characteristics of the pyrazole ring. This juxtaposition of electronic properties is a common feature in many biologically active molecules.

-

Chloromethyl Group (-CH₂Cl): This functional group is a reactive electrophilic site, making it a key handle for introducing a wide array of other functional groups through nucleophilic substitution reactions. This versatility is a significant asset in the synthesis of compound libraries for drug discovery.

Figure 1: Chemical structure of this compound.

Proposed Synthetic Pathway

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)pyridine

The initial step involves the formation of the 2-(1H-pyrazol-1-yl)pyridine core. This can be achieved through the condensation reaction of 2-hydrazinopyridine with a suitable three-carbon synthon, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst.

Step 2: Chloromethylation of 2-(1H-pyrazol-1-yl)pyridine

The second step is the introduction of the chloromethyl group onto the pyrazole ring. This is a classic electrophilic substitution reaction. The chloromethylation can be carried out using a mixture of paraformaldehyde and hydrogen chloride, or with chloromethyl methyl ether. The reaction is typically performed in an inert solvent.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(1H-pyrazol-1-yl)pyridine

-

To a solution of 2-hydrazinopyridine (1 equivalent) in a suitable solvent such as ethanol, add 1,1,3,3-tetramethoxypropane (1.1 equivalents).

-

Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(1H-pyrazol-1-yl)pyridine.

Step 2: Synthesis of this compound

-

Dissolve 2-(1H-pyrazol-1-yl)pyridine (1 equivalent) in a suitable inert solvent (e.g., glacial acetic acid).

-

Add paraformaldehyde (1.5 equivalents).

-

Bubble dry hydrogen chloride gas through the solution at a controlled temperature (e.g., 0-10 °C).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely published, we can predict the key features of its NMR and mass spectra based on the analysis of similar structures.

| Spectroscopic Data (Predicted) | Expected Features |

| ¹H NMR | - Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm), showing characteristic coupling patterns (doublets, triplets).- Pyrazole Protons: Two singlets or doublets in the aromatic region (δ 7.5-8.0 ppm).- Chloromethyl Protons: A singlet around δ 4.5-5.0 ppm, corresponding to the -CH₂Cl group. |

| ¹³C NMR | - Pyridine Carbons: Five signals in the aromatic region (δ 110-150 ppm).- Pyrazole Carbons: Three signals in the aromatic region (δ 100-140 ppm).- Chloromethyl Carbon: A signal around δ 40-50 ppm. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, with a characteristic M+2 peak due to the chlorine isotope.- Fragmentation: Loss of a chlorine radical, followed by fragmentation of the pyridine and pyrazole rings. |

Chemical Reactivity and Synthetic Utility

The primary site of reactivity in this compound is the chloromethyl group. This benzylic-like chloride is susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functionalities.

Nucleophilic Substitution Reactions:

The carbon atom of the chloromethyl group is electrophilic and will readily react with various nucleophiles, including:

-

Amines: To form the corresponding aminomethyl derivatives.

-

Alcohols/Phenols: To generate ether linkages.

-

Thiols: To produce thioethers.

-

Cyanide: To introduce a nitrile group, which can be further elaborated.

-

Azides: To form azidomethyl compounds, which are precursors to triazoles via "click" chemistry.

This reactivity makes this compound a valuable building block for the synthesis of diverse chemical libraries for high-throughput screening in drug discovery programs.

Figure 3: Reactivity of this compound with various nucleophiles.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 2-(1H-pyrazol-1-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. A significant area of interest is their application as kinase inhibitors.

A series of 2-(1H-pyrazol-1-yl)pyridines have been identified as inhibitors of ALK5 (TGFβ receptor I kinase)[1][2][3][4]. ALK5 is a serine/threonine kinase that plays a crucial role in the transforming growth factor-beta (TGF-β) signaling pathway. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis.

The inhibition of ALK5 by compounds containing the 2-(1H-pyrazol-1-yl)pyridine core suggests that this compound could serve as a valuable starting point or intermediate for the development of novel ALK5 inhibitors. The chloromethyl group provides a convenient point for modification, allowing for the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Figure 4: Simplified TGF-β signaling pathway and the inhibitory action of 2-(pyrazol-1-yl)pyridine derivatives on ALK5.

Conclusion and Future Perspectives

This compound is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its structure, featuring a reactive chloromethyl group on a biologically relevant pyrazolyl-pyridine scaffold, makes it an attractive starting material for the development of novel therapeutic agents. The demonstrated activity of related compounds as ALK5 inhibitors highlights a promising avenue for future research and drug development efforts centered around this molecule. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully unlock its potential in the scientific community.

References

-

Boys, M. L., et al. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & Medicinal Chemistry Letters, 22(10), 3392-3397. [Link]

Sources

2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine CAS number and properties

An In-Depth Technical Guide to 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, molecules incorporating both pyrazole and pyridine rings have garnered significant attention due to their versatile chemical reactivity and diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of this compound, a key building block for chemical synthesis and a scaffold of interest in drug discovery.

Chemical Properties and Identification

The combination of a reactive chloromethyl group with the pyrazole-pyridine core makes this compound a valuable intermediate for further chemical modification. The key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [4] |

| CAS Number | 1449117-51-4 | [4] |

| Molecular Formula | C₉H₉Cl₂N₃ | [4] |

| Molecular Weight | 230.09 g/mol | [4] |

| Appearance | Solid (Typical for similar compounds) | [5] |

| Functional Groups | Pyridine, Pyrazole, Chloromethyl |

Synthesis of the 2-(1H-Pyrazol-1-yl)pyridine Scaffold

The synthesis of pyrazole derivatives, particularly those linked to other heterocyclic systems like pyridine, is a well-established field in organic chemistry. The primary and most efficient method involves the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone.[1]

General Synthetic Workflow

The creation of the 2-(1H-pyrazol-1-yl)pyridine core typically follows a logical sequence where a hydrazine-functionalized pyridine is reacted with a suitable three-carbon precursor to form the pyrazole ring. The chloromethyl group can be introduced before or after the pyrazole ring formation, often via a Vilsmeier-Haack type reaction or by functionalizing a hydroxymethyl precursor.[6]

Caption: Generalized workflow for the synthesis of this compound.

Exemplary Laboratory Protocol: Synthesis of a 2-(1H-Pyrazol-1-yl)pyridine Core

This protocol describes a representative cyclocondensation reaction to form the core scaffold.

-

Reaction Setup: To a solution of 2-hydrazinopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the 1,3-dicarbonyl compound (1.1 eq).

-

Cyclocondensation: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The rationale for using heat is to overcome the activation energy required for the initial condensation and subsequent intramolecular cyclization and dehydration steps that form the aromatic pyrazole ring.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is then purified. This is often achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to isolate the desired 2-(1H-pyrazol-1-yl)pyridine derivative. The choice of purification method depends on the physical state and purity of the crude product.

-

Chloromethylation (if required): If the precursor contains a hydroxymethyl group at the 4-position of the pyrazole, it can be converted to the chloromethyl group using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step must be performed under anhydrous conditions to prevent hydrolysis of the chlorinating agent and the product.

Applications in Drug Discovery and Development

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple, diverse biological targets.[2] When combined with a pyridine ring, the resulting molecule exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][7][8]

Primary Application: ALK5 Inhibition for Dermal Scarring

A significant application for 2-(1H-pyrazol-1-yl)pyridine derivatives is in the development of inhibitors for the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5).[9][10][11]

Mechanism of Action: The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and tissue repair. However, its overexpression is linked to fibrosis and cancer.[12] TGF-β binds to its type II receptor, which then recruits and phosphorylates ALK5. Activated ALK5 phosphorylates downstream signaling molecules (Smad2/3), which then translocate to the nucleus to regulate gene expression, often leading to the deposition of extracellular matrix proteins and fibrosis.[12]

By inhibiting the kinase activity of ALK5, 2-(1H-pyrazol-1-yl)pyridine-based compounds can block this signaling cascade. This mechanism is particularly promising for the prevention of dermal scarring, where excessive fibrosis is the primary issue.[9]

Caption: The TGF-β/ALK5 signaling pathway and the inhibitory action of 2-(1H-pyrazol-1-yl)pyridine derivatives.

Safety and Handling

Given the presence of a reactive chloromethyl group and the pyridine moiety, this compound and its salts should be handled with care. The following safety information is compiled based on data for structurally related compounds like 2-(chloromethyl)pyridine hydrochloride.[13][14][15][16]

-

Hazard Classification: Corrosive and acutely toxic. May cause severe skin burns, eye damage, and respiratory irritation.[13][16] Harmful if swallowed or inhaled.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[15]

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and other protective clothing to prevent skin contact.[15]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[17] If dust or aerosols are generated, a NIOSH-approved particulate respirator is recommended.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][17]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17]

-

Eye Contact: Immediately rinse with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents. The compound may be moisture-sensitive.

Conclusion

This compound is a highly valuable heterocyclic compound that serves as a versatile intermediate in organic synthesis and a promising scaffold in medicinal chemistry. Its utility is particularly highlighted in the development of ALK5 inhibitors for treating fibrotic diseases like dermal scarring. Due to its reactive nature, strict adherence to safety protocols is essential during its handling and use. The continued exploration of this and related pyrazole-pyridine structures is expected to yield novel therapeutic agents for a variety of diseases.

References

-

Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. PubMed. [Link]

-

Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Pharmacological activities of pyrazolone derivatives. Scholars Research Library. [Link]

-

ALK5 inhibitors under development. ResearchGate. [Link]

-

Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications. [Link]

-

chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Semantic Scholar. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. This compound hydrochloride | 1449117-51-4 [chemicalbook.com]

- 5. 2-氯甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. experts.umn.edu [experts.umn.edu]

- 12. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. chemicalbook.com [chemicalbook.com]

- 16. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Biological Evaluation of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine and Related Pyrazole-Pyridine Derivatives

Foreword: The Pyrazole-Pyridine Scaffold - A Privileged Structure in Drug Discovery

The fusion of pyrazole and pyridine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3][4] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5][6][7] The pyridine moiety, also a common feature in many pharmaceuticals, contributes to the diverse biological activities of these hybrid molecules.[3][8] This guide focuses on a representative molecule, 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine, to delineate a comprehensive strategy for its synthesis, characterization, and biological evaluation. The methodologies and principles outlined herein are broadly applicable to novel derivatives within this promising class of compounds, providing a robust framework for researchers and drug development professionals.

Part 1: Synthesis and Characterization

A plausible synthetic route for this compound can be conceptualized based on established methods for similar derivatives.[1][9] The structural integrity of the synthesized compound must then be rigorously confirmed through a suite of analytical techniques.

Proposed Synthetic Pathway

The synthesis could commence from a suitable pyridine precursor, such as 2-hydrazinopyridine, and a pyrazole-forming synthon. A potential multi-step synthesis is outlined below. It is important to note that optimization of reaction conditions, such as solvents, temperature, and catalysts, would be essential to maximize yield and purity.

Structural Characterization

Confirmation of the chemical structure of the synthesized this compound is critical. A combination of spectroscopic methods should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the connectivity of atoms and the positions of substituents.[3][5][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.[5][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups within the molecule.[2]

Part 2: Preclinical Evaluation of Biological Activity

A systematic, stepwise approach is recommended for evaluating the biological activity of a novel compound, starting with broad in vitro screening and progressing to more focused mechanistic studies.[11][12][13]

Assessment of Anticancer Activity

The potential of this compound as an anticancer agent can be investigated through a series of in vitro assays.[11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] This assay is a fundamental first step in determining the cytotoxic potential of a compound against various cancer cell lines.[13][15] Living cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[16]

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| HepG2 | Liver Cancer | 9.8 |

| A549 | Lung Cancer | 21.5 |

| K562 | Leukemia | 5.4 |

Experimental Protocol: MTT Assay [14][16][17]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14][17]

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Should the compound exhibit significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[18][19]

Western Blot Analysis for Apoptotic Markers

Western blotting is a powerful technique to detect changes in the expression and cleavage of key proteins involved in apoptotic signaling pathways.[18][20] The activation of caspases is a hallmark of apoptosis.[21]

Experimental Protocol: Western Blot for Caspase-3 Cleavage [21]

-

Protein Extraction: Treat cancer cells with the IC₅₀ concentration of the compound for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[19]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for cleaved caspase-3.

-

Wash and incubate with an appropriate enzyme-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved form of caspase-3 indicates the induction of apoptosis.

Assessment of Antimicrobial Activity

Pyrazole and pyridine derivatives have been reported to possess antimicrobial properties.[2][22][23][24][25] The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method to quantify the in vitro antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Hypothetical MIC Values of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | 32 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >64 |

| Candida albicans | Fungus | 8 |

Assessment of Anti-inflammatory Activity

Given that many pyrazole derivatives exhibit anti-inflammatory effects,[6][7][26][27][28] it is worthwhile to investigate this potential activity for this compound.

A common mechanism of anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.

Experimental Protocol: In Vitro COX Inhibition Assay

Commercially available COX inhibitor screening kits can be used to determine the IC₅₀ values of the compound against COX-1 and COX-2. These assays typically measure the conversion of arachidonic acid to prostaglandin H2. A higher selectivity for COX-2 over COX-1 is generally desirable to minimize gastrointestinal side effects.

Part 3: Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic biological evaluation of this compound and its analogues. The proposed experimental workflows, from synthesis and characterization to the assessment of anticancer, antimicrobial, and anti-inflammatory activities, are based on established and robust methodologies. Positive results in these initial in vitro screens would warrant further investigation, including more detailed mechanistic studies, in vivo animal models, and structure-activity relationship (SAR) studies to optimize the lead compound for potential therapeutic development. The versatility of the pyrazole-pyridine scaffold suggests that with rigorous and logical scientific inquiry, novel and potent therapeutic agents can be discovered.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.

- Apoptosis western blot guide. (n.d.). Abcam.

- MTT assay protocol. (n.d.). Abcam.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.

- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.

- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (n.d.). MDPI.

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. (2020). Journal of Advanced Scientific Research.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.

- Application Notes and Protocols for Western Blot-Based Detection of Apoptosis Markers. (2025). BenchChem.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health.

- Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate.

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). In Vivo.

- Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.

- Application Notes and Protocols: Western Blot Analysis of Apoptosis Inducer 31-Treated Cells. (2025). BenchChem.

- Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Applied Pharmaceutical Science.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2025). ResearchGate.

- Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry.

- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (n.d.). ACS Omega.

- Determination of Caspase Activation by Western Blot. (n.d.). In Methods in Molecular Biology. PubMed.

- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.

- Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). RSC Advances.

- Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences.

- Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. (n.d.). ResearchGate.

- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.

- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). Journal of Inflammation Research.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Research Journal of Chemistry and Environment.

- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). Spandidos Publications.

- Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). ScienceDirect.

- Current status of pyrazole and its biological activities. (n.d.). National Library of Medicine.

- This compound hydrochloride. (2022). ChemicalBook.

- Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative. (n.d.). Google Patents.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencescholar.us [sciencescholar.us]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 10. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues [mdpi.com]

- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iv.iiarjournals.org [iv.iiarjournals.org]

- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. clyte.tech [clyte.tech]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Ascendance of Pyrazoles: A Technical Guide for Modern Drug Development

Introduction: A Serendipitous Discovery and the Dawn of a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its journey from a laboratory curiosity to a "privileged scaffold" in drug discovery is a testament to over a century of chemical innovation.[3][4] The story begins in 1883 with the German chemist Ludwig Knorr, who, while attempting to synthesize a quinoline derivative, serendipitously produced the first pyrazole derivative, a compound that would later be known as antipyrine.[5][6][7] This discovery not only introduced a new class of heterocyclic compounds but also yielded one of the world's first synthetic, non-narcotic fever-reducing agents, marking a significant milestone in pharmacology.[5][6]

This guide provides an in-depth exploration of the discovery of pyrazole-based compounds, beginning with Knorr's foundational work. It will detail the evolution of synthetic methodologies, from classical condensations to modern catalytic and multi-component reactions, and illuminate the journey of the pyrazole scaffold into a vast array of therapeutic applications, including its role in blockbuster drugs. For researchers and drug development professionals, understanding this history is not merely an academic exercise; it provides a crucial context for contemporary innovation and the rational design of next-generation therapeutics.

The Seminal Breakthrough: The Knorr Pyrazole Synthesis of 1883

The first synthesis of a substituted pyrazole by Ludwig Knorr was a landmark achievement that opened the door to pyrazole chemistry.[1][8] His work involved the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine).[1][6] This reaction, now famously known as the Knorr pyrazole synthesis, proved to be a versatile method for creating a wide variety of substituted pyrazoles.[1][9]

Original Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is adapted from Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft).[1]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate. The initial combination is noted to be slightly exothermic.[1][6]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, leading to the formation of an oily product and water.[1]

-

Separation: The water formed during the initial condensation was carefully separated from the oily product.[1]

-

Cyclization: The resulting oily condensation product was then heated on a water bath. This heating step induced cyclization through the elimination of ethanol, yielding the crude pyrazolone product.[1]

-

Purification: The crude product was purified by recrystallization. The pure compound, 1-phenyl-3-methyl-5-pyrazolone (also known as Edaravone, first synthesized in 1887), was obtained as crystals.[6]

Quantitative Data from Knorr's Era

| Reactant | Molar Mass ( g/mol ) | Amount Used | Molar Equivalence |

| Phenylhydrazine | 108.14 | 100 g | 1.0 |

| Ethyl Acetoacetate | 130.14 | 125 g | ~1.04 |

| Product | Melting Point (°C) | ||

| 1-Phenyl-3-methyl-5-pyrazolone | 125–127 |

Table 1: Reactants and reported physical properties for the first synthesis of a pyrazolone derivative.[6]

Mechanistic Pathway and Workflow

The Knorr synthesis proceeds via an initial condensation of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Caption: Workflow for the original Knorr Pyrazole Synthesis (1883).

The Evolution of Pyrazole Synthesis: From Classical Methods to Modern Innovations

While the Knorr synthesis was revolutionary, it presented challenges, most notably the potential for forming two different regioisomers when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[9][10] This limitation spurred the development of numerous alternative and complementary synthetic strategies over the decades.

Classical Synthetic Approaches

Following Knorr's discovery, chemists expanded the toolkit for pyrazole synthesis primarily through variations of condensation reactions. Key classical methods include:

-

Synthesis from Acetylenic Ketones: The reaction of hydrazine derivatives with acetylenic ketones has been a known route for over a century. However, similar to the Knorr synthesis, this method can also result in a mixture of regioisomers.[10]

-

Synthesis from α,β-Unsaturated Ketones (Chalcones): β-Arylchalcones can react with hydrogen peroxide to form epoxides. Subsequent treatment with hydrazine hydrate yields pyrazoline intermediates, which upon dehydration, produce the desired 3,5-diaryl-1H-pyrazoles.[9]

Modern Synthetic Revolutions

Recent advancements in organic synthesis have led to more efficient, selective, and environmentally friendly methods for constructing the pyrazole core. These modern approaches offer greater control over substitution patterns and functional group tolerance.[2]

Caption: Logical evolution of pyrazole synthesis methodologies.

| Synthetic Method | Key Features & Advantages | Reference |

| Nano-ZnO Catalysis | Utilizes a nano-zinc oxide catalyst for the condensation of phenylhydrazine and ethyl acetoacetate. Offers high yields (up to 95%), short reaction times, and a straightforward work-up.[2] | Girish et al.[10] |

| Metal-Oxo-Cluster Catalysis | Employs a "3D platelike ternary-oxo-cluster" (NaCoMo) as an efficient catalyst for the reaction of sulfonyl hydrazides and 1,3-diketones, achieving yields up to 99%.[2] | Yan et al.[2] |

| Silver-Catalyzed Reaction | Uses AgOTf as a catalyst for the rapid reaction between trifluoromethylated ynones and hydrazines at room temperature, providing highly regioselective formation of 3-CF3-pyrazoles in excellent yields.[2] | Topchiy et al.[2] |

| Visible-Light Promoted Cascade | A novel one-pot synthesis of polysubstituted pyrazoles from alkynes and hydrazine derivatives using visible light. Features mild conditions and uses O2 as a green oxidant.[2] | Meng et al.[2] |

| Iodine-Promoted Cascade | A cascade imination/halogenation/cyclization/ring contraction reaction using iodine to synthesize 3,4-dicarbonyl-substituted pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.[2] | Komendantova et al.[2] |

Table 2: Comparison of selected modern pyrazole synthesis methods.

The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is now recognized as a privileged scaffold due to its ability to interact with a wide range of biological targets, its metabolic stability, and its synthetic accessibility.[3][11] This has led to the development of numerous drugs across diverse therapeutic areas.[4][9]

Diverse Pharmacological Activities

The substitution pattern on the pyrazole ring can be readily modified, allowing chemists to fine-tune the molecule's steric, electronic, and lipophilic properties. This versatility has unlocked a vast spectrum of biological activities, including:

From Antipyrine to Blockbuster Drugs

The journey that began with Knorr's antipyrine has culminated in several blockbuster drugs that are household names. The pyrazole core is central to their mechanism of action.

| Drug Name (Brand Name) | Target | Therapeutic Area | Significance |

| Celecoxib (Celebrex®) | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Pain | A selective COX-2 inhibitor developed to reduce the gastrointestinal side effects of traditional NSAIDs. One of the top-selling drugs in the USA.[3][4] |

| Sildenafil (Viagra®) | Phosphodiesterase-5 (PDE5) | Erectile Dysfunction, Pulmonary Hypertension | A serendipitously discovered blockbuster drug that revolutionized the treatment of erectile dysfunction.[4] |

| Rimonabant (Acomplia®) | Cannabinoid receptor 1 (CB1) | Anti-obesity | An anti-obesity drug (later withdrawn due to side effects) that demonstrated the versatility of the pyrazole scaffold.[9] |

| Asciminib (Scemblix®) | BCR-ABL1 Kinase (Allosteric site) | Oncology (Chronic Myeloid Leukemia) | The first allosteric BCR-ABL1 inhibitor to reach the clinic, representing a new treatment modality.[4] |

| Vericiguat (Verquvo®) | Soluble guanylate cyclase (sGC) | Cardiology (Heart Failure) | An sGC stimulator approved for treating heart failure, showcasing the scaffold's application in cardiovascular medicine.[4] |

Table 3: Prominent examples of pyrazole-based pharmaceuticals.

Case Study: Pyrazole-Based Hsp90 Inhibitors

The discovery of synthetic 3,4-diaryl pyrazoles as inhibitors of Heat shock protein 90 (Hsp90) exemplifies modern structure-based drug design. Hsp90 is a chaperone protein crucial for the stability of many proteins implicated in cancer.[12]

-

High-Throughput Screening: Assays focusing on the ATPase activity of Hsp90 were used to identify novel chemical starting points.[12]

-

Hit Identification: A 3,4-diaryl pyrazole scaffold emerged as a promising hit.[12]

-

Structure-Activity Relationship (SAR) & X-Ray Crystallography: X-ray crystallography of protein-inhibitor complexes revealed key interactions, guiding medicinal chemistry efforts. For instance, a resorcinol substituent at the C-3 position was found to be critical for potent inhibition.[12]

-

Lead Optimization: This structural insight allowed for the rational design of highly potent inhibitors with sub-micromolar activity in cells, demonstrating a clear path from initial discovery to optimized lead compounds.[12]

Conclusion and Future Outlook

From its unexpected discovery in 1883, the pyrazole nucleus has evolved into one of the most important heterocyclic scaffolds in chemical and pharmaceutical science. The initial synthetic work by Ludwig Knorr laid a foundation that has been built upon for over 140 years, leading to an explosion of innovative synthetic methodologies that offer unprecedented precision and efficiency. The inherent versatility and favorable pharmacological properties of pyrazoles have enabled their incorporation into a remarkable number of successful drugs, treating conditions from inflammation to cancer.

For today's researchers, the story of the pyrazole is a powerful lesson in the enduring value of fundamental synthetic chemistry and the potential for a single molecular framework to yield a multitude of therapeutic solutions. As new biological targets are identified and synthetic methods continue to advance, the pyrazole scaffold is poised to remain at the forefront of drug discovery, promising new generations of innovative medicines for the most challenging diseases.

References

-

Al-Azzawi, A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. Available from: [Link]

-

Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

-

Britannica, T. Editors of Encyclopaedia (2023, November 28). Ludwig Knorr. Encyclopedia Britannica. Available from: [Link]

-

McDonald, E., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203. Available from: [Link]

-

Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Current Organic Chemistry, 13(10), 943-963. Available from: [Link]

-

Shafi, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4978. Available from: [Link]

-

Knorr Pyrazole Synthesis. Merck Index. Available from: [Link]

-

Knorr Pyrazole Synthesis. Comprehensive Organic Name Reactions and Reagents. Available from: [Link]

-

Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. (2020). Available from: [Link]

-

Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. Available from: [Link]

-

Chapter 5: Pyrazoles. The Royal Society of Chemistry. (2015). Available from: [Link]

-

Al-Ostath, A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(18), 5463. Available from: [Link]

-

Reja, R., & Raines, R. T. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available from: [Link]

-

Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Available from: [Link]

-

Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1871-1896. Available from: [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]

-

Britannica, T. Editors of Encyclopaedia (2023, November 28). Pyrazole. Encyclopedia Britannica. Available from: [Link]

-

Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

-

Venkatesh, P. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available from: [Link]

-

Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 6. books.rsc.org [books.rsc.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Knorr Pyrazole Synthesis [drugfuture.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. benthamdirect.com [benthamdirect.com]

A Technical Guide to the Chemical Reactivity of Chloromethyl-Substituted Pyrazoles for Synthetic and Medicinal Chemistry

Abstract

Pyrazoles represent a class of "privileged scaffolds" in medicinal chemistry, forming the core of numerous marketed drugs due to their wide range of biological activities and versatile synthetic handles.[1][2][3] The introduction of a chloromethyl group onto the pyrazole ring transforms it into a potent alkylating agent, providing a crucial gateway for late-stage functionalization and the generation of diverse molecular libraries.[4] This guide offers an in-depth exploration of the chemical reactivity of the chloromethyl group on a pyrazole ring, grounded in mechanistic principles. We will dissect the factors governing its reactivity, detail key nucleophilic substitution reactions with field-proven protocols, and contextualize its applications for professionals in pharmaceutical research and drug development.

Synthesis and Mechanistic Considerations of Chloromethyl Pyrazoles

The utility of a reactive group is predicated on its accessibility. Chloromethyl pyrazoles are typically synthesized through two primary routes: direct chloromethylation of the pyrazole ring or conversion from a hydroxymethyl precursor.

1.1. Direct Chloromethylation

Direct chloromethylation is an electrophilic aromatic substitution reaction. The process commonly involves treating the parent pyrazole with paraformaldehyde and concentrated hydrochloric acid.[5][6] The reaction proceeds via the in-situ formation of a highly electrophilic chloromethyl cation or a related species, which then attacks the electron-rich position of the pyrazole ring. For many substituted pyrazoles, this occurs at the C4 position.[5][7]

-

Causality Behind Experimental Choice : The choice of a strong acid like HCl is critical as it facilitates the generation of the electrophile from paraformaldehyde. However, a key consideration is the nucleophilicity of the pyrazole itself. Electron-donating substituents (e.g., methyl groups) activate the ring, favoring the reaction, while also potentially leading to side products like the formation of methane-diylbis(pyrazole) where a second pyrazole molecule acts as a nucleophile.[5][6] Conversely, phenyl substituents can stabilize the intermediate carbocation, often leading to cleaner reactions with the chloromethyl derivative as the sole product.[5]

1.2. Conversion from Hydroxymethyl Pyrazoles

A more controlled, two-step approach involves the initial synthesis of a hydroxymethyl pyrazole, followed by conversion to the chloromethyl derivative. This is a standard transformation where the hydroxyl group is turned into a better leaving group. Reagents like thionyl chloride (SOCl₂) are highly effective for this purpose, reacting with the alcohol to form the desired chloromethyl pyrazole, often in high yield.[8][9]

-

Causality Behind Experimental Choice : Using thionyl chloride is advantageous because the byproducts of the reaction (SO₂ and HCl) are gases, which simplifies purification. This method avoids the harsh acidic conditions of direct chloromethylation and provides better control over regioselectivity if the hydroxymethyl precursor is synthesized with a specific substitution pattern.

The Chloromethyl Group: A Versatile Electrophilic Handle

The chloromethyl group functions as a primary alkyl halide, making it an excellent electrophile for nucleophilic substitution reactions. The dominant mechanism for its reactions is the bimolecular nucleophilic substitution (Sₙ2) pathway.

2.1. The Sₙ2 Pathway: The Workhorse Mechanism

The Sₙ2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[10][11] This "backside attack" leads to a Walden inversion of stereochemistry at the carbon center.

While an Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is possible for secondary and tertiary halides, it is generally disfavored for primary halides like the chloromethyl group.[12][13] The primary carbocation that would need to form is inherently unstable. However, the adjacent pyrazole ring could offer some resonance stabilization, but this is usually not sufficient to make the Sₙ1 pathway competitive under typical conditions with reasonably strong nucleophiles.

| Feature | Sₙ1 Reaction | Sₙ2 Reaction |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |

| Substrate | 3° > 2° >> 1° (Favors stable carbocation) | Methyl > 1° > 2° >> 3° (Favors less steric hindrance) |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Solvent | Favored by polar protic solvents (e.g., H₂O, EtOH) | Favored by polar aprotic solvents (e.g., DMF, DMSO, Acetone) |

| Stereochemistry | Racemization | Inversion of configuration |

| Table 1: Comparison of Sₙ1 and Sₙ2 Reaction Characteristics.[12][14][15][16] |

2.2. Factors Influencing Reactivity

The choice of experimental conditions is paramount for a successful substitution reaction. The interplay between the nucleophile, solvent, and the pyrazole's own substituents dictates the outcome.

-

Nucleophile Strength : Strong nucleophiles (e.g., RS⁻, RO⁻, N₃⁻, CN⁻) are essential for an efficient Sₙ2 reaction.[14] Their high reactivity drives the concerted mechanism forward. Weaker nucleophiles (e.g., H₂O, ROH) react much more slowly and may require elevated temperatures.

-

Solvent Choice : Polar aprotic solvents like DMF, DMSO, or acetone are ideal for Sₙ2 reactions.[14] They can solvate the counter-ion of the nucleophile but do not form a tight "solvent cage" around the nucleophile itself through hydrogen bonding, leaving it "naked" and highly reactive. Polar protic solvents can slow down Sₙ2 reactions by solvating and stabilizing the nucleophile.[14]

-

Ring Substituents : The electronic nature of other substituents on the pyrazole ring has a tangible effect. Electron-withdrawing groups (EWGs), such as a chloro or nitro group, can enhance the electrophilicity of the chloromethyl carbon by inductive effects, potentially accelerating the reaction. Conversely, electron-donating groups (EDGs) may slightly decrease this electrophilicity but increase the overall nucleophilicity of the pyrazole ring, which could lead to competitive side reactions.[17]

Key Nucleophilic Substitution Reactions and Applications

The Sₙ2 reactivity of chloromethyl pyrazoles makes them valuable building blocks for introducing the pyrazole moiety into larger molecules.

3.1. O-Alkylation: Williamson Ether Synthesis

A classic and robust method for ether formation is the Williamson ether synthesis, where an alkoxide or phenoxide displaces the chloride.[10][11][18] This reaction is highly efficient for primary halides like chloromethyl pyrazoles.

-

Application Insight : In drug development, converting a phenolic hydroxyl group into a pyrazolyl-methyl ether can drastically alter a compound's properties. It removes a potentially acidic proton, blocks a site of metabolic oxidation, and can improve membrane permeability, thereby enhancing oral bioavailability.

3.2. N-Alkylation of Amines and Heterocycles

Chloromethyl pyrazoles are excellent reagents for the N-alkylation of a wide range of nitrogen nucleophiles, including primary and secondary amines, as well as other nitrogen-containing heterocycles like imidazoles or even other pyrazoles.[4][19][20]

-

Application Insight : This reaction is fundamental for linking the pyrazole core to other pharmacologically relevant fragments. For instance, creating a flexible alkyl-amine linker between the pyrazole and another aromatic system is a common strategy in designing bivalent ligands or exploring structure-activity relationships (SAR).

3.3. S-Alkylation for Thioether Synthesis

S-nucleophiles, particularly thiolates (RS⁻), are among the most powerful nucleophiles for Sₙ2 reactions. The reaction of a chloromethyl pyrazole with a thiol in the presence of a base readily forms a stable thioether linkage.[21]

-

Application Insight : The thioether bond is metabolically robust and can act as a flexible linker. This chemistry has been used to create novel conjugates of pyrazoles with other biologically active molecules, such as benzimidazoles, to develop agents with potential anticancer or antimicrobial properties.[21]

| Nucleophile Type | Example Nucleophile | Product Functional Group | Typical Base | Typical Solvent |

| Oxygen | Phenol, Alcohol | Ether (O-Alkylation) | NaH, K₂CO₃ | DMF, THF, Acetone |

| Nitrogen | Aniline, Piperidine, Imidazole | Amine (N-Alkylation) | K₂CO₃, Et₃N | Acetonitrile, DMF |

| Sulfur | Thiophenol | Thioether (S-Alkylation) | K₂CO₃, NaH | DMF, Ethanol |

| Carbon | Diethyl malonate | C-C Bond (C-Alkylation) | NaOEt | Ethanol |

| Table 2: Representative Nucleophilic Substitution Reactions on Chloromethyl Pyrazoles. |

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol provides a self-validating system for the synthesis of a pyrazolyl-methyl ether from a phenol, a common task in medicinal chemistry.

Methodology:

-

Alkoxide Formation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted phenol (1.0 equivalent) and dissolve in anhydrous N,N-dimethylformamide (DMF, ~0.2 M). Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise over 10 minutes.

-

Trustworthiness Check: Effervescence (H₂ gas evolution) should be observed, indicating the deprotonation is occurring. Allow the reaction to stir at 0°C for 30 minutes after the addition is complete to ensure full formation of the sodium phenoxide.

-

-

Nucleophilic Substitution: In a separate flask, dissolve the chloromethyl pyrazole derivative (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold phenoxide solution via a syringe.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-16 hours).

-

Work-up: Once the reaction is complete, carefully quench by slowly adding it to a beaker of cold water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

-

Characterization: The structure and purity of the final ether product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The chloromethyl group is a powerful and versatile functional handle on the pyrazole scaffold. Its reactivity is dominated by the Sₙ2 mechanism, making it a reliable electrophile for forming new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. By understanding the core mechanistic principles and carefully selecting nucleophiles, solvents, and bases, researchers can effectively leverage chloromethyl pyrazoles to synthesize novel and complex molecules. This capability is of paramount importance in the field of drug discovery, where the systematic and predictable functionalization of privileged cores like pyrazole is essential for the development of new therapeutic agents.

References

-

Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]

-

Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Sci-Hub. Retrieved January 20, 2026, from [Link]

-

Sammons, R. D., Nampally, S., & Schjerven, L. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-122. [Link]

-

Carbone, A., & Candeias, N. R. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 4933. [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2018). Molecules, 23(11), 2999. [Link]

-

Advances in Pyrazolone Functionalization: A Review Since 2020. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Sammons, R. D., Nampally, S., & Schjerven, L. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (2008). Organic Syntheses, 85, 179. [Link]

-

Sammons, R. D., Nampally, S., & Schjerven, L. R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Rstakyan, V. I., Saakyan, A. A., Attaryan, H. S., & Hasratyan, A. G. (2015). Chloromethylation of Pyrazole Ring. Russian Journal of General Chemistry, 85(11), 2663–2664. [Link]

-

Flores, A. F. C., Moura, S., & Bonacorso, H. G. (2009). Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives. Letters in Organic Chemistry, 6(2), 137-141. [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Ashenhurst, J. (2024). Comparing The SN1 vs SN2 Reactions. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

- N-alkylation method of pyrazole. (1996). Google Patents.

-

Rstakyan, V. I., Saakyan, A. A., Attaryan, H. S., & Hasratyan, A. G. (2015). Chloromethylation of pyrazole ring. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2018). Slideshare. Retrieved January 20, 2026, from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved January 20, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved January 20, 2026, from [Link]

-

The Williamson ether synthesis involves the displacement of an al... (2024). Pearson+. Retrieved January 20, 2026, from [Link]

-

7.5 SN1 vs SN2. (n.d.). KPU Pressbooks. Retrieved January 20, 2026, from [Link]

-

Pyrazole. (n.d.). SlideShare. Retrieved January 20, 2026, from [Link]

-

SN2 v.s. SN1 Reactions. (n.d.). MedLife Mastery. Retrieved January 20, 2026, from [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry. [Link]

-

Synthesis of Novel 6-(chloromethyl) - N2- (1 - (4-substituted phenyl) - 3-phenyl - 1H-pyrazol - 4-yl) methylene)-N4- aryl-1, 3, 5-triazine - 2, 4-diamine derivatives and their Antimicrobial Activity. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 20, 2026, from [Link]

-

7.3 SN1 vs SN2. (2020). YouTube. Retrieved January 20, 2026, from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 20, 2026, from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

1-(chloromethyl)-1H-pyrazole hydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Nucleophilic Substitution Reactions | SN1 Reaction and SN2 Reaction. (2023). YouTube. Retrieved January 20, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

-

Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. (2021). NIH. Retrieved January 20, 2026, from [Link]

-

Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

1H-Pyrazole, 4-chloro-. (n.d.). PubChem - NIH. Retrieved January 20, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved January 20, 2026, from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

-

4-chloro-1-(chloromethyl)-1h-pyrazole. (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2002). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 8. 3-[4-(chloromethyl)phenyl]-1-methyl-1h-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 9. 1-(chloromethyl)pyrazole hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 15. medlifemastery.com [medlifemastery.com]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. francis-press.com [francis-press.com]

- 19. mdpi.com [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Properties of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the pyrazole and pyridine scaffolds are foundational pillars. Their prevalence in FDA-approved pharmaceuticals and advanced materials underscores a deep, collective understanding of their synthetic versatility and biological significance.[1][2] The molecule 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine emerges as a particularly valuable synthetic intermediate. It combines the N-aryl pyrazole motif with the coordinating prowess of a pyridine ring, while the reactive chloromethyl group at the C4 position of the pyrazole serves as a critical handle for further functionalization.

This guide moves beyond a mere catalog of data. It is designed to provide researchers, medicinal chemists, and quality control specialists with a predictive and interpretive framework for the spectroscopic characterization of this molecule. As a Senior Application Scientist, my objective is not just to present data, but to illuminate the causal relationships between molecular structure and spectroscopic output. Every spectrum tells a story, and understanding the language of spectroscopy is paramount for unambiguous structural confirmation, purity assessment, and the rational design of next-generation molecules. This document is structured to be a self-validating system, where the principles explained for one technique reinforce the findings from another, ensuring a holistic and trustworthy characterization workflow.

Molecular Architecture: An Overview

The structure of this compound features three key components that dictate its spectroscopic signature:

-

A Pyridine Ring: An aromatic, electron-deficient heterocycle that strongly influences the electronic environment of the molecule.

-

A Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its protons and carbons have distinct chemical shifts.

-

A Chloromethyl Substituent: A reactive alkyl halide group that provides a unique isotopic signature in mass spectrometry and characteristic signals in NMR and IR spectroscopy.

The linkage between the pyridine N1' and pyrazole N1 atoms creates a conjugated system that gives rise to characteristic UV-Vis absorptions. The interplay of these components results in a unique spectroscopic fingerprint, which we will dissect in the following sections.

Mass Spectrometry (MS): Unveiling the Molecular Ion and Isotopic Signature

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated molecules like this compound, it offers an additional layer of confirmation through isotopic patterns.

Causality and Expected Fragmentation

The most telling feature in the mass spectrum will be the molecular ion peak cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3][4] This results in two distinct molecular ion peaks:

-

M+• Peak: Corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]+• Peak: Corresponding to the molecule containing the ³⁷Cl isotope, appearing 2 m/z units higher than the M+• peak.

The relative intensity of the M+• to [M+2]+• peak will be approximately 3:1, a hallmark signature for a molecule containing a single chlorine atom.[3][4][5]

Electron Ionization (EI) is a high-energy technique that causes reproducible fragmentation, providing a "molecular fingerprint".[6] Key expected fragmentation pathways include:

-

Loss of a Chlorine Radical (•Cl): Formation of a stable [M-Cl]⁺ cation.

-

Loss of the Chloromethyl Group (•CH₂Cl): Cleavage of the C-C bond to yield an [M-CH₂Cl]⁺ ion.

-

Cleavage of the Pyridine or Pyrazole Ring: Leading to smaller, characteristic fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Set the ionization energy to the standard 70 eV to ensure reproducible fragmentation and allow for library matching.[6]

-

Calibrate the instrument using a known standard (e.g., perfluorotributylamine, PFTBA).

-

-

Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion cluster (M+• and [M+2]+•). Analyze the m/z values and relative intensities of the fragment ions to elucidate the fragmentation pattern.

Table 1: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z (for ³⁵Cl) | Expected Relative Abundance | Notes |

| [M]⁺ | C₉H₈ClN₃ | 193.04 | High | Molecular ion. Exhibits a characteristic 3:1 [M]⁺/[M+2]⁺ ratio. |

| [M+2]⁺ | C₉H₈³⁷ClN₃ | 195.04 | ~33% of [M]⁺ | Isotopic peak confirming the presence of one chlorine atom. |

| [M-Cl]⁺ | C₉H₈N₃ | 158.07 | Moderate | Loss of the chlorine radical. |

| [M-CH₂Cl]⁺ | C₈H₆N₃ | 144.06 | Moderate to High | Loss of the chloromethyl group. |

| [C₅H₄N]⁺ | C₅H₄N | 78.03 | Variable | Fragment corresponding to the pyridine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. Both ¹H and ¹³C NMR provide complementary information to build a complete structural picture.

¹H NMR: Proton Environment and Coupling

The ¹H NMR spectrum will show distinct signals for the protons on the pyridine ring, the pyrazole ring, and the chloromethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine atom.

-

Pyridine Protons: These will appear in the aromatic region (typically δ 7.0-8.7 ppm). The proton ortho to the pyridine nitrogen (H-6') is expected to be the most downfield due to the strong deshielding effect.

-

Pyrazole Protons: The two protons on the pyrazole ring (H-3 and H-5) will also be in the aromatic region, with distinct chemical shifts.

-

Chloromethyl Protons (-CH₂Cl): This will be a singlet (no adjacent protons to couple with) in the upfield region (typically δ 4.5-5.0 ppm), shifted downfield from a typical methyl group due to the adjacent chlorine atom.

¹³C NMR: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

-

Pyridine Carbons: These will appear in the range of δ 110-150 ppm.

-

Pyrazole Carbons: These carbons will also resonate in the aromatic region, with the carbon bearing the chloromethyl group (C-4) showing a characteristic shift.

-

Chloromethyl Carbon (-CH₂Cl): This aliphatic carbon will be the most upfield signal, typically in the range of δ 40-50 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Instrument Setup:

-